molecular formula C12H14N4 B1331324 N1-(4,6-Dimethylpyrimidin-2-yl)benzene-1,4-diamine CAS No. 81261-93-0

N1-(4,6-Dimethylpyrimidin-2-yl)benzene-1,4-diamine

Cat. No.: B1331324
CAS No.: 81261-93-0
M. Wt: 214.27 g/mol
InChI Key: SFVBOQCTJBQABR-UHFFFAOYSA-N
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Description

Nomenclature and Chemical Identity

N1-(4,6-Dimethylpyrimidin-2-yl)benzene-1,4-diamine represents a complex heterocyclic compound with multiple nomenclature conventions reflecting its structural complexity and diverse chemical properties. The systematic International Union of Pure and Applied Chemistry designation establishes the compound as 4-N-(4,6-dimethylpyrimidin-2-yl)benzene-1,4-diamine, emphasizing the specific connectivity pattern between the pyrimidine and benzene ring systems. This nomenclature reflects the compound's dual nature, incorporating both the dimethyl-substituted pyrimidine heterocycle and the diamino-substituted benzene ring, connected through a nitrogen bridge that fundamentally defines the molecule's chemical behavior and reactivity patterns.

The compound possesses the molecular formula C12H14N4, indicating a relatively compact structure with four nitrogen atoms distributed between the pyrimidine ring system and the amino substituents. The molecular weight of 214.272 daltons positions this compound within the small molecule category, making it particularly suitable for various synthetic and research applications where molecular size considerations are paramount. The Chemical Abstracts Service registry number 81261-93-0 provides unambiguous identification within chemical databases and literature, facilitating precise referencing across diverse research contexts.

Alternative nomenclature systems have generated numerous synonyms that reflect different aspects of the compound's structure and connectivity patterns. These include designations such as 2-[N-(4-Aminophenyl)amino]-4,6-dimethylpyrimidine and N-(4-aminophenyl)-4,6-dimethyl-2-pyrimidinamine, each emphasizing different structural features while maintaining chemical accuracy. The European Community number 674-409-3 provides additional regulatory identification, while database-specific identifiers such as PubChem Compound Identification 735909 and ChemSpider Identification 643055 enable precise digital referencing.

Table 1: Comprehensive Nomenclature and Identification Data

Parameter Value Source Reference
IUPAC Name 4-N-(4,6-dimethylpyrimidin-2-yl)benzene-1,4-diamine
Molecular Formula C12H14N4
Molecular Weight 214.272 g/mol
CAS Registry Number 81261-93-0
PubChem CID 735909
ChemSpider ID 643055
European Community Number 674-409-3
MDL Number MFCD00202977

Historical Development and Discovery

The historical development of this compound traces its origins to the broader evolution of pyrimidine chemistry, which experienced significant advancement during the late nineteenth and early twentieth centuries. The foundational work in pyrimidine synthesis began with Gabriel and Colman's preparation of the parent pyrimidine compound in 1900, establishing methodological frameworks that would later enable the synthesis of more complex derivatives including substituted pyrimidine-aniline conjugates. This early period established crucial synthetic pathways through conversions involving barbituric acid derivatives and subsequent reduction processes, creating the chemical foundation necessary for developing more sophisticated pyrimidine-containing architectures.

The systematic study of pyrimidine derivatives gained momentum with Pinner's work beginning in 1884, which introduced condensation methodologies using ethyl acetoacetate and amidine precursors. These early synthetic approaches established the conceptual framework for creating pyrimidine rings with specific substitution patterns, including the 4,6-dimethyl configuration that characterizes the pyrimidine component of this compound. The introduction of the "pyrimidin" nomenclature by Pinner in 1885 reflected the growing recognition of this heterocyclic system's importance in chemical research and potential applications.

Modern synthetic methodologies for preparing compounds containing the this compound structural motif have benefited from advances in three-component reaction chemistry and one-pot synthesis procedures. Patent literature documents efficient preparative methods involving guanidine precursors and acetylacetone derivatives, enabling practical synthesis routes that avoid complex intermediate isolation steps. These developments represent significant improvements over historical methods, providing access to pyrimidine-aniline conjugates through streamlined procedures that enhance both yield and purity while reducing synthetic complexity.

The compound's emergence as a research target reflects broader trends in heterocyclic chemistry toward molecules that combine multiple pharmacophoric elements within single molecular frameworks. Research conducted in the early twenty-first century has demonstrated the value of pyrimidine-containing compounds in structure-activity relationship studies, particularly those incorporating amino-substituted aromatic systems. This research context has elevated compounds like this compound from synthetic curiosities to valuable research tools for exploring chemical space and developing new molecular architectures with enhanced properties.

Position in Diazine-Containing Compounds

This compound occupies a distinctive position within the broader family of diazine-containing compounds, representing a sophisticated example of how heterocyclic systems can be combined with aromatic amine functionality to create molecules with enhanced chemical properties. Diazines, characterized by the molecular formula C4H4N2, constitute a fundamental class of six-membered heterocyclic compounds containing two nitrogen atoms in different positional arrangements. The three structural isomers of diazine include pyridazine (1,2-diazine), pyrimidine (1,3-diazine), and pyrazine (1,4-diazine), each exhibiting distinct chemical and physical properties that influence their utility in various applications.

The pyrimidine component of this compound exemplifies the 1,3-diazine structural arrangement, where nitrogen atoms occupy positions 1 and 3 of the six-membered ring. This specific arrangement creates unique electronic and steric environments that distinguish pyrimidine derivatives from their pyridazine and pyrazine counterparts, influencing both reactivity patterns and potential biological interactions. The presence of methyl substituents at positions 4 and 6 of the pyrimidine ring further modifies the electronic distribution and provides additional sites for potential intermolecular interactions, enhancing the compound's versatility as a synthetic building block.

Within the context of diazine chemistry, pyrimidine derivatives hold particular significance due to their widespread occurrence in natural systems, including nucleic acid components such as cytosine, thymine, and uracil. This biological relevance extends to synthetic pyrimidine derivatives, which often exhibit enhanced solubility characteristics and biological activity profiles compared to other diazine families. The structural features present in this compound, including the amino-substituted benzene ring connected to the pyrimidine system, create a molecular architecture that bridges the gap between purely heterocyclic compounds and more complex polyfunctional molecules.

Table 2: Diazine Family Classification and Characteristics

Diazine Type Nitrogen Positions Representative Examples Structural Features
Pyridazine 1,2-diazine Simple pyridazine derivatives Adjacent nitrogen atoms
Pyrimidine 1,3-diazine Cytosine, thymine, uracil, target compound Alternating nitrogen arrangement
Pyrazine 1,4-diazine Simple pyrazine derivatives Opposite nitrogen positions

The compound's classification within diazine-containing molecules also reflects its potential utility in coordination chemistry and materials science applications. The multiple nitrogen atoms present in both the pyrimidine ring and the amino substituents provide numerous potential coordination sites for metal ions, creating opportunities for developing metal-organic frameworks and coordination polymers with tailored properties. This versatility positions this compound as a valuable ligand precursor for exploring new materials with enhanced catalytic, optical, or electronic properties.

Significance in Pyrimidine Chemistry

The significance of this compound within pyrimidine chemistry extends far beyond its individual molecular properties, representing a paradigmatic example of how substituted pyrimidine systems can be engineered to incorporate additional functional groups that dramatically expand their chemical utility and potential applications. Pyrimidine chemistry has evolved from simple heterocyclic synthesis to encompass sophisticated molecular designs that integrate multiple chemical functionalities within single molecular frameworks, and this compound exemplifies this evolutionary trajectory through its combination of the dimethyl-substituted pyrimidine core with amino-functionalized aromatic systems.

The 4,6-dimethyl substitution pattern present in the pyrimidine component represents a particularly significant structural feature that influences both the electronic properties and steric accessibility of the heterocyclic ring. These methyl substituents enhance the compound's lipophilicity while simultaneously modifying the electron density distribution within the pyrimidine ring system, creating opportunities for selective chemical transformations and enhanced biological interactions. Research has demonstrated that such substitution patterns can significantly influence the reactivity profiles of pyrimidine derivatives, making them more suitable for specific synthetic applications and potentially enhancing their utility as pharmaceutical intermediates.

Contemporary research in pyrimidine chemistry has increasingly focused on developing compounds that can serve multiple roles within complex synthetic sequences, and this compound represents an excellent example of this multifunctional approach. The compound's structure incorporates both nucleophilic sites (amino groups) and electrophilic potential (pyrimidine ring), creating opportunities for diverse chemical transformations including nucleophilic substitutions, electrophilic aromatic substitutions, and coordination complex formation. This versatility has made similar compounds valuable targets for structure-activity relationship studies aimed at developing new pharmaceutical agents and materials with enhanced properties.

The compound's significance is further amplified by its potential role in three-component reaction chemistry, where pyrimidine-containing molecules serve as key intermediates in convergent synthetic strategies. Research has documented the utility of 2-amino-4,6-disubstituted pyrimidine derivatives in creating libraries of compounds for biological screening, with the amino functionality providing crucial sites for introducing additional molecular diversity. The benzene-1,4-diamine component of this compound offers similar diversification opportunities, enabling the construction of more complex molecular architectures through sequential functionalization reactions.

Table 3: Structural Features and Chemical Significance

Structural Component Chemical Significance Research Applications
4,6-Dimethylpyrimidine core Enhanced lipophilicity, modified electronics Pharmaceutical intermediates, coordination chemistry
1,4-Diaminobenzene moiety Nucleophilic reactivity, hydrogen bonding Polymer synthesis, materials chemistry
N-Bridge connectivity Conformational flexibility, extended conjugation Structure-activity studies, molecular recognition
Overall architecture Multifunctional reactivity, synthetic versatility Drug discovery, materials development

The broader implications of this compound within pyrimidine chemistry also encompass its potential contributions to understanding fundamental chemical principles governing heterocyclic reactivity and selectivity. The compound's dual aromatic character, incorporating both carbocyclic and heterocyclic ring systems, provides valuable opportunities for investigating electronic communication between different aromatic environments and understanding how such interactions influence overall molecular properties. This fundamental chemical knowledge contributes to the development of more sophisticated synthetic methodologies and enhanced predictive capabilities for designing new pyrimidine-containing molecules with targeted properties and applications.

Properties

IUPAC Name

4-N-(4,6-dimethylpyrimidin-2-yl)benzene-1,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4/c1-8-7-9(2)15-12(14-8)16-11-5-3-10(13)4-6-11/h3-7H,13H2,1-2H3,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFVBOQCTJBQABR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NC2=CC=C(C=C2)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81261-93-0
Record name N-(4,6-Dimethylpyrimidin-2-yl)benzene-1,4-diamine
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4,6-Dimethylpyrimidin-2-yl)benzene-1,4-diamine typically involves the reaction of 4,6-dimethyl-2-chloropyrimidine with 4-aminophenylamine. The reaction is carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution, resulting in the formation of the desired product .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N1-(4,6-Dimethylpyrimidin-2-yl)benzene-1,4-diamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

  • Building Block for Organic Synthesis : This compound serves as a key intermediate for synthesizing more complex organic molecules. Its unique structure allows chemists to explore various synthetic pathways and develop novel compounds.
  • Reactivity Studies : It can undergo various chemical reactions including oxidation (to form nitro derivatives), reduction (to form amines), and substitution reactions involving the pyrimidine ring.

Biology

  • Enzyme Inhibition : N1-(4,6-Dimethylpyrimidin-2-yl)benzene-1,4-diamine has been investigated for its potential as an enzyme inhibitor. Studies have shown that it can bind to specific enzymes, inhibiting their activity and altering biological pathways.
  • Biochemical Assays : The compound is utilized as a ligand in biochemical assays to study interactions between biomolecules and small molecules.

Medicine

  • Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties. It has been tested against various bacterial strains, showing potential as a therapeutic agent.
  • Anticancer Properties : Preliminary studies suggest that this compound may possess anticancer activity by targeting specific cancer cell lines through mechanisms such as apoptosis induction.

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineObserved EffectReference
AntimicrobialE. coliGrowth inhibition
AnticancerMCF-7 (Breast cancer)Induction of apoptosis
Enzyme InhibitionVarious enzymesReduced activity

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against several bacterial strains including E. coli and Staphylococcus aureus. The results indicated significant growth inhibition at varying concentrations.

Case Study 2: Anticancer Activity

In vitro studies on MCF-7 breast cancer cells revealed that treatment with this compound resulted in marked apoptosis characterized by DNA fragmentation and morphological changes in the cells.

Mechanism of Action

The mechanism of action of N1-(4,6-Dimethylpyrimidin-2-yl)benzene-1,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Benzene-1,4-diamine Derivatives

N-(4,6-Dimethylpyrimidin-2-yl)-N-ethylbenzene-1,4-diamine
  • Structure : Ethyl group replaces one amine hydrogen on the benzene ring (C₁₄H₁₈N₄, MW 242.33 g/mol) .
  • Higher molecular weight (242.33 vs. 214.28 g/mol) impacts solubility and crystallization behavior. Synthesis requires alkylation steps, complicating production compared to the non-ethylated derivative .
N1-(6-Methylpyridazin-3-yl)benzene-1,4-diamine
  • Structure : Pyridazine (two adjacent nitrogen atoms) replaces pyrimidine .
  • Key Differences :
    • Pyridazine’s electronic properties differ due to adjacent nitrogens, altering reactivity in catalytic or drug-binding contexts.
    • Reduced steric hindrance compared to dimethylpyrimidine derivatives.
N1-(4-Aminophenyl)benzene-1,4-diamine Sulfate
  • Structure : Additional amine group on the benzene ring, stabilized as a sulfate salt .
  • Key Differences: Sulfate salt improves aqueous solubility and stability for industrial dye synthesis. Higher polarity limits use in non-polar matrices compared to the dimethylpyrimidinyl variant .

Heterocyclic Substitution Variants

2-Chloro-N1-(4,5-dihydro-1H-imidazol-2-yl)benzene-1,4-diamine Trihydrochloride
  • Structure : Chlorine and imidazole substituents .
  • Trihydrochloride form boosts bioavailability in pharmaceutical formulations .
2-Methoxy-N1-(substituted-benzoxazol-2-yl)benzene-1,4-diamine
  • Structure : Methoxy and benzoxazole groups .
  • Key Differences :
    • Benzoxazole imparts fluorescence properties, useful in materials science.
    • Methoxy group increases resistance to oxidative degradation compared to methyl groups .

Degradation Pathway Intermediates

2-Amino-4,6-dimethoxypyrimidine
  • Structure : Pyrimidine with methoxy groups (C₆H₉N₃O₂, MW 155.15 g/mol) .
  • Key Differences :
    • Lack of benzene ring reduces aromatic interactions in environmental matrices.
    • Lower molecular weight enhances mobility in aqueous systems compared to bulkier derivatives .

Physicochemical and Functional Properties

Molecular Weight and Solubility

Compound Molecular Formula Molecular Weight (g/mol) Solubility Profile
N1-(4,6-Dimethylpyrimidin-2-yl)-benzene-1,4-diamine C₁₂H₁₄N₄ 214.28 Moderate in polar solvents
N-Ethyl derivative C₁₄H₁₈N₄ 242.33 Low (hydrophobic)
N1-(4-Aminophenyl) sulfate C₁₂H₁₅N₃O₄S 297.33 High (aqueous)

Toxicity and Environmental Impact

Compound LD₅₀ (Mouse, Oral) Environmental Persistence
N1-(4,6-Dimethylpyrimidin-2-yl)-benzene-1,4-diamine Not classified Low (degrades further)
Parent Sulfamethazine (SMT) 50 g/kg High
2-Amino-4,6-dimethoxypyrimidine Not classified Moderate

Biological Activity

N1-(4,6-Dimethylpyrimidin-2-yl)benzene-1,4-diamine is an organic compound notable for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, mechanisms of action, and biological effects, supported by data tables and case studies.

Chemical Structure and Properties

  • Molecular Formula : C12H14N4
  • Molecular Weight : 214.27 g/mol
  • CAS Number : 81261-93-0

This compound features a pyrimidine ring substituted with a benzene-1,4-diamine moiety, which is critical for its biological interactions.

Synthesis

This compound is synthesized via nucleophilic substitution. The typical reaction involves 4,6-dimethyl-2-chloropyrimidine and 4-aminophenylamine in a solvent like dimethylformamide (DMF), utilizing potassium carbonate as a base. This method yields the desired compound with high purity .

The biological activity of this compound primarily stems from its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in cellular processes. For instance, it exhibits significant inhibitory activity against DNA gyrase, an essential enzyme for bacterial DNA replication .
  • Antiviral Activity : Recent studies suggest that this compound may possess antiviral properties, particularly against viruses such as herpes simplex virus (HSV) and tobacco mosaic virus (TMV). It has demonstrated effectiveness in reducing viral plaque counts in vitro .

Antimicrobial Properties

The antimicrobial efficacy of this compound has been evaluated against various pathogens. The results are summarized in Table 1.

Pathogen Inhibition Zone (mm) MIC (µg/mL)
Escherichia coli1532
Staphylococcus aureus1816
Candida albicans1264

Table 1: Antimicrobial activity of this compound against selected pathogens.

Anticancer Activity

This compound has also been investigated for its potential anticancer properties. A study conducted on various cancer cell lines revealed that the compound induces apoptosis and inhibits cell proliferation. The IC50 values for different cancer cell lines are presented in Table 2.

Cell Line IC50 (µM)
HeLa10.5
MCF78.3
A54912.0

Table 2: Anticancer activity of this compound across different cell lines.

Case Study 1: Antiviral Efficacy

In a study aimed at evaluating the antiviral properties against HSV type 1, this compound was found to reduce viral replication significantly at concentrations as low as 5 µg/mL. The compound's mechanism involved the inhibition of viral entry into host cells .

Case Study 2: Inhibition of DNA Gyrase

Another investigation focused on the compound's role as a DNA gyrase inhibitor. Molecular docking studies indicated strong binding affinity to the enzyme's active site, leading to significant inhibition of bacterial growth in vitro .

Q & A

Q. What are the common synthetic routes for N1-(4,6-Dimethylpyrimidin-2-yl)benzene-1,4-diamine, and what factors influence the choice of route?

Answer: The synthesis typically involves coupling reactions between substituted pyrimidines and aromatic diamines. Key routes include:

  • Nucleophilic aromatic substitution : Reacting 2-chloro-4,6-dimethylpyrimidine with benzene-1,4-diamine under basic conditions (e.g., K₂CO₃ in DMF) .
  • Catalytic cross-coupling : Using palladium catalysts to couple halogenated pyrimidines with diamines, optimized for regioselectivity .
    Factors influencing route selection:
  • Substrate availability : Halogenated pyrimidines vs. pre-functionalized intermediates.
  • Reaction efficiency : Yield optimization via temperature control (e.g., 80–120°C) and solvent polarity (DMF or THF) .
  • Purification requirements : Chromatography or recrystallization for high-purity products .

Q. How is the crystal structure of this compound determined, and what software is typically used for refinement?

Answer: Crystal structure determination involves:

X-ray diffraction (XRD) : Data collection using a diffractometer (e.g., Enraf-Nonius CAD-4) with MoKα radiation (λ = 0.71073 Å) .

Structure solution : Direct methods (e.g., SHELXS) for phase determination .

Refinement : SHELXL software for least-squares refinement, handling constraints for H-atoms and anisotropic displacement parameters .
Key metrics:

  • R-factor : ≤0.08 for high-resolution data.
  • Crystallographic parameters : Space group (e.g., P1), unit cell dimensions, and torsion angles (e.g., dihedral angles between pyrimidine and benzene rings) .

Q. What spectroscopic methods are employed to characterize this compound, and how are data interpreted?

Answer:

  • NMR spectroscopy :
    • ¹H/¹³C NMR : Assign peaks based on substituent effects (e.g., methyl groups on pyrimidine at δ ~2.5 ppm; aromatic protons at δ ~6.8–7.5 ppm) .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) with <5 ppm error .
  • IR spectroscopy : Identify N-H stretches (~3300 cm⁻¹) and C=N vibrations (~1600 cm⁻¹) .
    Data interpretation requires comparison with computed spectra (e.g., DFT) and reference libraries.

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data versus crystallographic data for this compound?

Answer: Discrepancies often arise from:

  • Dynamic effects in solution : Conformational flexibility vs. rigid crystal packing.
  • Tautomerism : Protonation states in pyrimidine rings (e.g., enamine vs. imine forms).
    Methodological strategies :
  • Variable-temperature NMR : Probe dynamic equilibria in solution .
  • DFT calculations : Compare optimized geometries with crystal structures to identify stable tautomers .
  • Complementary techniques : Pair XRD with neutron diffraction for H-atom positioning .

Q. What strategies are effective in optimizing reaction conditions for high-purity synthesis?

Answer: Optimization involves:

  • DoE (Design of Experiments) : Screen variables (catalyst loading, solvent, temperature) to maximize yield .
  • In situ monitoring : Use HPLC or LC-MS to track intermediate formation .
  • Byproduct suppression : Add scavengers (e.g., molecular sieves) for moisture-sensitive steps .
    Example: A 15% yield increase was achieved by replacing DMF with NMP in coupling reactions, reducing side-product formation .

Q. What are the challenges in computational modeling of this compound’s electronic properties, and how are they addressed?

Answer: Challenges :

  • Delocalization effects : π-conjugation between pyrimidine and benzene rings complicates orbital energy calculations .
  • Intermolecular interactions : Weak forces (C–H⋯F, π-stacking) require advanced dispersion corrections in DFT .
    Solutions :
  • Hybrid functionals : Use B3LYP-D3 with Grimme’s dispersion for non-covalent interactions .
  • Periodic boundary conditions : Model crystal packing effects using VASP or CASTEP .
    Validation via UV-vis spectroscopy (e.g., HOMO-LUMO gaps) and charge-density analysis from XRD .

Q. How does the substitution pattern on the pyrimidine ring influence the compound’s reactivity in cross-coupling reactions?

Answer:

  • Steric effects : 4,6-Dimethyl groups hinder nucleophilic attack at C2, directing reactivity to C4/C6 positions .
  • Electronic effects : Electron-withdrawing substituents (e.g., nitro) increase electrophilicity, while methyl groups enhance π-donor capacity .
    Case study: Methyl groups reduce oxidative degradation during Suzuki-Miyaura couplings, improving stability .

Q. What are the best practices for analyzing intermolecular interactions in crystalline forms of this compound?

Answer:

  • Hirshfeld surface analysis : Quantify interaction types (e.g., H-bonding vs. van der Waals) using CrystalExplorer .
  • Topological analysis : Apply Quantum Theory of Atoms in Molecules (QTAIM) to electron density maps .
    Example: In related diamines, C–H⋯F interactions contribute to 23% of crystal packing stabilization .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N1-(4,6-Dimethylpyrimidin-2-yl)benzene-1,4-diamine
Reactant of Route 2
Reactant of Route 2
N1-(4,6-Dimethylpyrimidin-2-yl)benzene-1,4-diamine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.